5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-5-8(2)10(4)13(9(7)3)11-6-12(14(17)18)16-15-11/h5-6H,1-4H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPIRAFFQXPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with 2,3,5,6-tetramethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzophenone.
Reduction: Formation of pyrazoline derivatives or alcohols.
Substitution: Introduction of functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure can be compared to analogs with differing substituents on the phenyl ring, heterocyclic cores, or functional groups (Table 1).
Table 1: Structural Comparison of Pyrazole Derivatives
Impact of Substituents on Physical and Chemical Properties
- Hydroxyl vs. Methyl Groups : The hydroxyl group in 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the target compound’s tetramethylphenyl group. The latter’s methyl substituents would reduce solubility but improve membrane permeability .
Heterocycle Core Modifications
- Pyrazole vs. Thiazole : Replacing pyrazole with thiazole (as in 5-(3-hydroxyphenyl)thiazole) introduces a sulfur atom, altering electronic properties and enabling interactions with metal ions or enzymes reliant on sulfur-containing ligands .
Functional Group Influence on Bioactivity
- Carboxylic Acid vs. Amide: The amide derivative in lacks the acidic proton of the carboxylic acid, which may enhance metabolic stability and oral bioavailability.
Biological Activity
Overview
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrazole ring and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating their functions. This mechanism is crucial in therapeutic applications where enzyme inhibition is desired.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that derivatives of pyrazole compounds displayed significant cytotoxic effects against breast cancer cells, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
This compound has been studied as an inhibitor of various enzymes. Its derivatives have shown promising results in inhibiting enzymes related to metabolic pathways and signaling cascades. For instance, certain derivatives have demonstrated inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications on the pyrazole ring and the introduction of different substituents can significantly affect its potency and selectivity.
| Compound | Substituent | Activity (IC50) |
|---|---|---|
| This compound | None | N/A |
| Derivative A | 4-Methylphenyl | 52.31% Inhibition |
| Derivative B | 4-Fluorophenyl | 56.45% Inhibition |
| Derivative C | 4-Chlorophenyl | Inferior Activity |
This table summarizes some findings on various derivatives of the compound and their respective inhibitory activities against NA .
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazole compounds and tested their effects on MCF-7 breast cancer cells. Among these compounds, one derivative exhibited an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered at varying doses and showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the common synthetic routes for 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example:
- Step 1 : Cyclocondensation of substituted phenylhydrazines with β-keto esters to form pyrazole intermediates.
- Step 2 : Hydrolysis of ester groups to yield the carboxylic acid moiety (e.g., using NaOH or LiOH).
- Step 3 : Purification via recrystallization or column chromatography.
A similar approach was used for 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid, where ester hydrolysis achieved >95% purity . Acid chloride intermediates (e.g., conversion to amides via reaction with amines) are also common .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). The tetramethylphenyl group shows distinct splitting patterns due to steric hindrance .
- IR Spectroscopy : Confirms carboxylic acid O–H stretches (~2500–3500 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 299.12 for C₁₅H₁₆N₂O₂) .
Q. What are the known biological activities of structurally related pyrazole-3-carboxylic acids?
- Chemotaxis Inhibition : 1H-pyrazole-4-carboxylic acid derivatives showed inhibition of leukocyte migration in vitro, with IC₅₀ values <10 μM .
- Antiviral Activity : Thiazole-containing analogs demonstrated inhibition of Chikungunya virus protease (IC₅₀ ~1.2 μM) via covalent binding to catalytic cysteine .
- Anti-inflammatory Effects : Triazolothiadiazine derivatives (e.g., 6-(2,6-dichlorophenyl) analogs) exhibited COX-2 selectivity comparable to celecoxib in SwissADME models .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky aryl substituents?
- Steric Mitigation : Use bulky base catalysts (e.g., DBU) to facilitate cyclocondensation under microwave irradiation (70–90°C, 30 min), improving yields from 40% to 75% .
- Protecting Groups : Temporarily protect the carboxylic acid as an ethyl ester (e.g., using THP-protected intermediates) to reduce side reactions during functionalization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of tetramethylphenyl intermediates, reducing aggregation and byproduct formation .
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents at the 3/4 positions enhance metabolic stability but reduce solubility (logP >3.5). For example, 5-(3-chlorophenoxy) analogs showed 10-fold higher plasma half-lives vs. methoxy derivatives .
- Steric Effects : Tetramethyl substitution (2,3,5,6-positions) increases lipophilicity (logP ~4.2), improving membrane permeability but limiting aqueous solubility (<0.1 mg/mL) .
- Hydrogen Bonding : Hydroxyl or carboxamide groups at the 5-position improve target binding (e.g., ΔG = −9.8 kcal/mol for protease inhibitors) but require prodrug strategies for bioavailability .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- SwissADME : Estimates drug-likeness (Lipinski’s Rule of 5), bioavailability radar, and solubility (e.g., 6-(2,6-dichlorophenyl) derivatives had QPlogS = −4.2, aligning with experimental data) .
- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like COX-2 or viral proteases. For example, pyrazole-3-carboxylic acids showed binding scores of −8.2 kcal/mol to Chikungunya P2 cysteine protease .
- MD Simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying critical residues for covalent inhibition .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
- Case Study : Discrepancies in NMR shifts between 5-(2-ethoxyphenyl) (δ 7.2–7.4 ppm) and 5-(3,4-dichlorophenyl) (δ 7.6–7.8 ppm) analogs arise from electron density differences. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to standardize conditions .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirming para-substitution in 5-(4-methoxyphenyl) derivatives) .
- 2D NMR (HSQC, HMBC) : Assigns long-range couplings to distinguish regioisomers (e.g., pyrazole C-3 vs. C-5 carboxylation) .
Q. What in vitro assays are suitable for evaluating anti-proliferative effects?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., PC-3 prostate cancer cells) with IC₅₀ calculations (e.g., 6-Methyl-1-(3-(trifluoromethyl)benzyl) analogs showed IC₅₀ = 12 μM) .
- Autophagy Markers : Monitor LC3-II/LC3-I ratios via Western blot to confirm mTOR/p70S6K pathway inhibition .
- Caspase-3/7 Activation : Differentiate apoptosis-driven vs. autophagy-driven cell death using luminescent assays .
Q. How do solubility limitations impact formulation strategies?
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts (e.g., 6-(2,6-dichlorophenyl) potassium salt improved solubility to 1.2 mg/mL vs. 0.3 mg/mL for the free acid) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability. For example, loading efficiency reached 85% for pyrazole-carboxylic acid conjugates .
- Prodrug Design : Synthesize ethyl ester precursors (e.g., ethyl 5-(difluoromethyl)-1-methyl analogs) hydrolyzed in vivo by esterases .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .
- Byproduct Control : Optimize stoichiometry (e.g., 1.2:1 hydrazine:β-keto ester ratio) to minimize dimerization .
- Thermal Stability : Avoid decarboxylation at >100°C by conducting reactions under inert atmosphere (N₂/Ar) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
